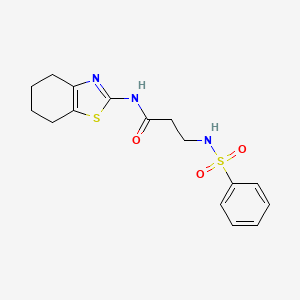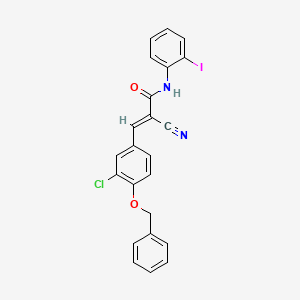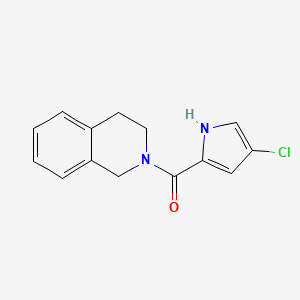![molecular formula C15H16N2O2 B7466235 N-methyl-N-[(2-methylphenyl)methyl]-6-oxo-1H-pyridine-3-carboxamide](/img/structure/B7466235.png)
N-methyl-N-[(2-methylphenyl)methyl]-6-oxo-1H-pyridine-3-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-methyl-N-[(2-methylphenyl)methyl]-6-oxo-1H-pyridine-3-carboxamide, commonly known as MMPC, is a chemical compound that has been widely studied for its potential applications in scientific research. MMPC is a member of the pyridine carboxamide family of compounds, which have been found to exhibit a range of biological and pharmacological activities. In
作用機序
The mechanism of action of MMPC is not fully understood, but studies have suggested that it may act through a variety of pathways. One proposed mechanism is that MMPC induces apoptosis in cancer cells by activating the caspase pathway. MMPC has also been found to inhibit the Akt/mTOR pathway, which is involved in cell growth and survival. In neurodegenerative diseases, MMPC has been found to protect neurons by reducing oxidative stress and inflammation.
Biochemical and Physiological Effects
MMPC has been found to exhibit a range of biochemical and physiological effects. In cancer cells, MMPC has been found to induce apoptosis, inhibit cell growth and metastasis, and reduce angiogenesis (the formation of new blood vessels). In neurodegenerative diseases, MMPC has been found to protect neurons from oxidative stress and inflammation, and improve cognitive function.
実験室実験の利点と制限
MMPC has several advantages as a compound for lab experiments. It is relatively easy to synthesize and has been extensively studied, with a large body of literature available on its properties and applications. MMPC has also been found to exhibit potent biological activity, making it a promising compound for scientific research.
However, there are also some limitations to the use of MMPC in lab experiments. One limitation is that it can be difficult to obtain in large quantities, which may limit its use in certain experiments. Another limitation is that the mechanism of action of MMPC is not fully understood, which may make it difficult to design experiments to study its effects.
将来の方向性
There are several potential future directions for research on MMPC. One area of research is the development of MMPC analogs with improved properties, such as increased potency or selectivity. Another area of research is the study of the mechanism of action of MMPC, which may provide insights into its therapeutic potential. Finally, MMPC may have potential applications in other areas of scientific research beyond cancer and neurodegenerative diseases, such as inflammation and autoimmune disorders.
合成法
The synthesis of MMPC involves a multi-step process that begins with the reaction of 2-methylbenzylamine with ethyl acetoacetate to form a Schiff base. The Schiff base is then reduced using sodium borohydride to form the corresponding amine. The amine is then reacted with 3-pyridinecarboxylic acid chloride to form MMPC. The synthesis of MMPC has been extensively studied and optimized, with yields of up to 80% reported in the literature.
科学的研究の応用
MMPC has been found to exhibit a range of biological and pharmacological activities, making it a promising compound for scientific research. One of the most promising applications of MMPC is in the field of cancer research. Studies have shown that MMPC has potent anti-cancer activity, with the ability to induce apoptosis (cell death) in cancer cells. MMPC has also been found to inhibit the growth and metastasis of cancer cells in animal models.
In addition to its anti-cancer properties, MMPC has also been studied for its potential applications in neurodegenerative diseases such as Alzheimer's and Parkinson's. Studies have shown that MMPC has neuroprotective properties, with the ability to protect neurons from oxidative stress and apoptosis. MMPC has also been found to improve cognitive function in animal models of Alzheimer's disease.
特性
IUPAC Name |
N-methyl-N-[(2-methylphenyl)methyl]-6-oxo-1H-pyridine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16N2O2/c1-11-5-3-4-6-13(11)10-17(2)15(19)12-7-8-14(18)16-9-12/h3-9H,10H2,1-2H3,(H,16,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UNXKSFBJJRPWMY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1CN(C)C(=O)C2=CNC(=O)C=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
256.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-methyl-N-[(2-methylphenyl)methyl]-6-oxo-1H-pyridine-3-carboxamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-chloro-4-fluoro-N-[1-(4-imidazol-1-ylphenyl)ethyl]benzamide](/img/structure/B7466152.png)
![[2-(N-ethylanilino)-2-oxoethyl] (Z)-3-(1,3-benzodioxol-5-yl)-2-cyanoprop-2-enoate](/img/structure/B7466157.png)

![(E)-2-cyano-3-[4-(diethylamino)phenyl]-N-(2-iodophenyl)prop-2-enamide](/img/structure/B7466165.png)
![N-{4-[(dimethylamino)sulfonyl]phenyl}-3-oxo-5,6-diphenyl-2,3-dihydropyridazine-4-carboxamide](/img/structure/B7466177.png)

![(E)-3-[3-chloro-4-[(4-chlorophenyl)methoxy]phenyl]-2-cyano-N-(2-iodophenyl)prop-2-enamide](/img/structure/B7466189.png)
![N-[2-(5-methoxy-1H-indol-3-yl)ethyl]-1-pyrazin-2-ylpiperidine-4-carboxamide](/img/structure/B7466198.png)
![1-(4-fluorophenyl)-N-[2-(1H-indol-3-yl)ethyl]-1H-1,2,3-triazole-4-carboxamide](/img/structure/B7466206.png)
![1-(4-methoxyphenyl)-N-[5-(trifluoromethyl)-1,3,4-thiadiazol-2-yl]-1H-1,2,3-triazole-4-carboxamide](/img/structure/B7466219.png)
![3-cyano-N-methyl-N-[(2-methylphenyl)methyl]benzamide](/img/structure/B7466221.png)

![N-methyl-N-[(2-methylphenyl)methyl]-2-oxo-1H-pyridine-3-carboxamide](/img/structure/B7466238.png)
![1-[2-Hydroxy-3-[4-(3-hydroxyphenyl)piperazin-1-yl]propyl]pyrrolidin-2-one](/img/structure/B7466239.png)